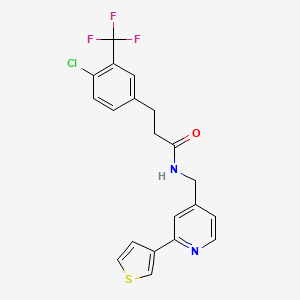

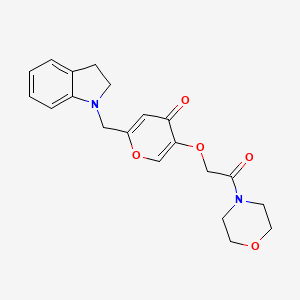

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide” is a compound that falls under the category of heterocyclic compounds . It contains diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties . These molecules are attractive for biological screening and targeted structural modifications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, has been achieved using readily accessible starting materials and mild reaction conditions . The synthesis affords valuable compounds with good to excellent yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of 2’-carboxamido-2-hydroxydeoxybenzoins was achieved through the ring opening of 3-arylisocoumarins with an excess of morpholine . These synthesized amides were then functionalized into enaminoketones employing C-formylation with N, N -dimethylformamide dimethyl acetal (DMF–DMA) .Scientific Research Applications

Synthesis and Chemical Properties

Palladium-catalyzed Condensation

A study by Lu, Wu, & Yoshikai (2014) demonstrated the use of a palladium(II) catalyst to promote the condensation of an N-aryl imine with an alkynylbenziodoxolone derivative. This process affords a multisubstituted furan, which can serve as a versatile precursor for further chemical transformations, highlighting the compound's potential in synthetic organic chemistry.

Synthesis and Reactivity of Benzothiazole Derivatives

Aleksandrov & El’chaninov (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole Aleksandrov & El’chaninov, 2017. This work underscores the versatility of furan-carboxamide derivatives in heterocyclic chemistry and their utility in constructing complex heterocyclic frameworks.

Biological Activities and Applications

Antiprotozoal Activities

Patrick et al. (2007) reported on the synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, demonstrating significant antitrypanosomal and antimalarial activities Patrick et al., 2007. This research highlights the potential of isoxazole derivatives, closely related to the structure of interest, in developing new treatments for protozoal infections.

Fluorescent Chemosensor for Metal Ions

Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor incorporating furan-2-carboxamide for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrates the applicability of furan-carboxamide derivatives in environmental monitoring and biological imaging Ravichandiran et al., 2020.

Antibacterial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and evaluated its antibacterial activities against clinically isolated drug-resistant bacteria. This study showcases the compound's potential in addressing antibiotic resistance Siddiqa et al., 2022.

Molecular Recognition of DNA

Wang et al. (2000) investigated a dicationic compound that binds in the DNA minor groove as a dimer, demonstrating specific molecular recognition of mixed nucleic acid sequences. This research illustrates the potential of furan-carboxamide derivatives in molecular biology and drug development Wang et al., 2000.

Properties

IUPAC Name |

N-[2-(furan-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c19-14(12-6-3-9-21-12)17-10-4-1-2-5-11(10)18-15(20)13-7-8-16-22-13/h1-9H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOMHZZNPYIRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2783488.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2783498.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2783499.png)

![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)